molecular formula C17H23BrO4 B14504404 2-(4-Bromophenyl)-2-oxoethyl 9-hydroxynonanoate CAS No. 62916-67-0

2-(4-Bromophenyl)-2-oxoethyl 9-hydroxynonanoate

Cat. No.: B14504404
CAS No.: 62916-67-0
M. Wt: 371.3 g/mol
InChI Key: SUFZRLSOFOFHHP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 9-hydroxynonanoate is an organic compound that features a bromophenyl group, an oxoethyl group, and a hydroxynonanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 9-hydroxynonanoate typically involves the esterification of 9-hydroxynonanoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 9-hydroxynonanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 9-hydroxynonanoate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl and hydroxynonanoate moieties can form hydrogen bonds and electrostatic interactions with active sites. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-oxoethyl 9-hydroxynonanoate: Similar structure with a chlorine atom instead of bromine.

    2-(4-Methylphenyl)-2-oxoethyl 9-hydroxynonanoate: Similar structure with a methyl group instead of bromine.

    2-(4-Nitrophenyl)-2-oxoethyl 9-hydroxynonanoate: Similar structure with a nitro group instead of bromine.

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 9-hydroxynonanoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. The bromine atom also makes the compound more amenable to further functionalization through substitution reactions.

Properties

CAS No.

62916-67-0

Molecular Formula

C17H23BrO4

Molecular Weight

371.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 9-hydroxynonanoate

InChI

InChI=1S/C17H23BrO4/c18-15-10-8-14(9-11-15)16(20)13-22-17(21)7-5-3-1-2-4-6-12-19/h8-11,19H,1-7,12-13H2

InChI Key

SUFZRLSOFOFHHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCCCCCCCO)Br

Origin of Product

United States

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